molecular formula C19H15NS B14205587 3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine CAS No. 830320-21-3

3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine

Cat. No.: B14205587
CAS No.: 830320-21-3
M. Wt: 289.4 g/mol
InChI Key: VHGCUAWWLUTSDV-UHFFFAOYSA-N
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Description

3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenylsulfanyl group and a phenyl group at the 2-position of the ethenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine typically involves multi-step organic reactions. One common method includes the condensation of aldehydes with malononitrile and thiols in the presence of bases and Lewis acids such as triethylamine, piperidine, or ZnCl₂ . The reaction is often carried out in aqueous ethanol, providing reasonable to good yields within 30-60 minutes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of organic synthesis involving pyridine derivatives can be applied. These methods would likely involve scalable reactions using readily available starting materials and efficient catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

830320-21-3

Molecular Formula

C19H15NS

Molecular Weight

289.4 g/mol

IUPAC Name

3-(2-phenyl-2-phenylsulfanylethenyl)pyridine

InChI

InChI=1S/C19H15NS/c1-3-9-17(10-4-1)19(14-16-8-7-13-20-15-16)21-18-11-5-2-6-12-18/h1-15H

InChI Key

VHGCUAWWLUTSDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CN=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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